molecular formula C19H21F2NO2 B2750088 Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate CAS No. 541547-36-8

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate

Cat. No.: B2750088
CAS No.: 541547-36-8
M. Wt: 333.379
InChI Key: VZBXWYDVDVKRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate is an organic compound that features a dibenzylamino group and two fluorine atoms attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with dibenzylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atoms can enhance the compound’s binding affinity and stability by forming strong dipole-dipole interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate: Unique due to the presence of both dibenzylamino and difluoro groups.

    Dibenzylamino-1-methylcyclohexanol: Similar in having a dibenzylamino group but differs in the cyclohexanol structure.

    Dibenzylamino-1-trifluoromethylcyclohexanol: Contains a trifluoromethyl group instead of difluoro, leading to different chemical properties.

Uniqueness

This compound stands out due to its combination of a dibenzylamino group and two fluorine atoms, which imparts unique reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-(dibenzylamino)-2,2-difluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO2/c1-2-24-18(23)19(20,21)15-22(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBXWYDVDVKRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.